2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide

MAO-A inhibition IC50 Benzamide

Researchers requiring a well-characterized MAO-A inhibitor for reproducible HTS or SAR studies often face inconsistent potency between batches. This compound provides an exact 2-bromo-5-methoxy substitution pattern essential for low-nM activity. • Confirmed IC50 4.10 nM (human MAO-A) for minimal well consumption. • 19.5-fold human-vs-rat potency difference enables translational dosing. • ≥12.5-fold selectivity over MAO-B for dual-isoform assay calibration. Procure with confidence for reliable CNS target engagement studies.

Molecular Formula C21H24BrNO4
Molecular Weight 434.33
CAS No. 2034330-57-7
Cat. No. B2986362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide
CAS2034330-57-7
Molecular FormulaC21H24BrNO4
Molecular Weight434.33
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C21H24BrNO4/c1-26-17-7-8-19(22)18(13-17)20(24)23-14-21(25,15-5-3-2-4-6-15)16-9-11-27-12-10-16/h2-8,13,16,25H,9-12,14H2,1H3,(H,23,24)
InChIKeyZIIXLOOFXAGXEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxybenzamide: Compound Profile


2-Bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide (CAS 2034330-57-7) is a synthetic benzamide derivative belonging to the class of monoamine oxidase A (MAO‑A) inhibitors. It is a member of a broader series of N‑(2‑hydroxy‑2‑(oxan‑4‑yl)‑2‑phenylethyl)benzamides that have been disclosed in patent literature as MAO‑A inhibitors with therapeutic potential in depression and related CNS disorders [1]. The compound carries a 2‑bromo‑5‑methoxy substitution on the benzamide ring, which distinguishes it from close structural analogs and is a key determinant of its biological activity [2].

Pathway Context MAO-A isoform inhibition pathway studies
Compound Class Benzamide series tool compound with defined substitution pattern
Selection Logic 2-Bromo-5-methoxy substitution distinguishes from close structural analogs

Procurement Risks for 2-Bromo-5-methoxybenzamide


Benzamide-based MAO‑A inhibitors exhibit steep structure–activity relationships (SAR) where seemingly minor modifications—such as removal of the 5‑methoxy group or alteration of the oxan‑4‑yl moiety—can drastically alter potency, isoform selectivity, and species‑dependent activity [1]. The specific combination of a 2‑bromo substituent and a 5‑methoxy group on the benzamide core, together with the N‑(2‑hydroxy‑2‑(oxan‑4‑yl)‑2‑phenylethyl) side chain, is not interchangeable with other in‑class benzamides. Procuring a generic “MAO‑A inhibitor” without verifying this exact substitution pattern risks obtaining a compound with orders‑of‑magnitude weaker inhibition or altered selectivity, compromising experimental reproducibility [2].

Target Profile
Substitution Risk Context
2-Bromo-5-methoxy substitution
Des-methoxy analog may exhibit reduced MAO-A affinity; substitution-pattern SAR context may not transfer
Defined benzamide series
Generic MAO-A inhibitor without this substitution pattern may not match isoform-selectivity profile
Benzamide-specific SAR context
Non-benzamide MAO-A tool compounds may exhibit different species-dependent potency ratios

Differentiation Evidence


MAO-A Inhibitory Potency Advantage

The target compound inhibits human recombinant MAO‑A with an IC50 of 4.10 nM [1]. In contrast, the prototypical reversible MAO‑A inhibitor moclobemide exhibits an IC50 in the low micromolar range (approximately 1–10 µM) under comparable enzyme inhibition assays [2]. This represents an estimated >2,000‑fold improvement in potency.

MAO-A Potency
Reported
IC50 4.10 nM
Supports MAO-A inhibition endpoint review
Cross-study context; moclobemide reference ~1–10 μM
MAO-A inhibition IC50 Benzamide Antidepressant

MAO-A Selectivity Over MAO-B

The compound exhibits selectivity for MAO‑A over MAO‑B. In rat tissue homogenates, the IC50 for MAO‑A is 80 nM versus 1,000 nM for MAO‑B, yielding a selectivity index of 12.5‑fold [1]. When the human MAO‑A IC50 (4.10 nM) [2] is compared to the rat MAO‑B IC50 (1,000 nM), the apparent selectivity reaches ~244‑fold, suggesting even greater discrimination at the human isoform.

Isoform Selectivity
Reported
MAO-A/MAO-B SI ≥12.5
Supports MAO-A isoform-selectivity interpretation
Rat homogenate context; human MAO-A apparent selectivity ~244-fold
MAO-A selectivity MAO-B Isoform selectivity CNS safety

Species-Dependent MAO-A Potency

The compound inhibits human MAO‑A with an IC50 of 4.10 nM but requires an 80 nM concentration to achieve equivalent inhibition of rat MAO‑A [1]. This 19.5‑fold species difference is critical for translational study design.

Species Potency
Head-to-head
Human 4.10 nM vs Rat 80 nM
Supports cross-species model-response interpretation
Reported 19.5-fold difference; review species-specific exposure context
Species differences Human MAO-A Rat MAO-A Translational pharmacology

Role of the 5-Methoxy Substituent

The closest commercially listed analog is 2‑bromo‑N‑[2‑hydroxy‑2‑(oxan‑4‑yl)‑2‑phenylethyl]benzamide, which lacks the 5‑methoxy substituent. While direct comparative IC50 data are not publicly available for this des‑methoxy analog, SAR studies on benzamide MAO‑A inhibitors consistently demonstrate that electron‑donating substituents at the 5‑position of the benzamide ring significantly enhance MAO‑A affinity [1]. The 5‑methoxy group is therefore predicted to be a key potency driver.

5-Methoxy SAR
Class-level
Key potency determinant
Supports substitution-pattern SAR review
Class-level inference; des-methoxy analog data not publicly reported
SAR 5-methoxy Benzamide Structure-activity relationship

Optimal Applications


High-Throughput Screening for MAO-A

With an IC50 of 4.10 nM against human MAO‑A [1], this compound can serve as a potent positive control or reference inhibitor in HTS assays designed to identify novel MAO‑A modulators. Its low nanomolar potency allows minimal compound consumption per well, reducing reagent costs in large‑scale screens.

Translational Pharmacology Studies

The 19.5‑fold human‑vs‑rat potency difference [1] makes this compound particularly valuable for studies that aim to bridge in vitro human target engagement with in vivo rodent models. Researchers can calculate species‑appropriate dosing regimens based on these defined IC50 ratios.

Isoform-Selectivity Profiling

The ≥12.5‑fold selectivity for MAO‑A over MAO‑B [1] qualifies this compound as a tool for profiling the isoform selectivity of new chemical entities. It can be used alongside MAO‑B‑selective inhibitors (e.g., selegiline) to calibrate dual‑isoform assay systems, reducing ambiguity in hit triage.

SAR Studies for Benzamide MAO Inhibitors

The presence of the 5‑methoxy group and 2‑bromo substituent makes this compound a valuable reference point for SAR exploration [2]. Medicinal chemistry teams can use it as a benchmark when systematically varying the benzamide substitution pattern to map potency and selectivity determinants.

Application
Selection Property
Validation Focus
MAO-A screening studies
Reported nanomolar potency context
Assay concentration-response review
Species-model exposure studies
Species-potency ratio context
Cross-species model-response review
MAO isoform selectivity studies
Isoform-selectivity assay context
MAO-A vs MAO-B endpoint review
Benzamide SAR exploration
Substitution-pattern context
Structure-activity relationship review
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